![molecular formula C18H16OSi B12619290 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one CAS No. 922168-03-4](/img/structure/B12619290.png)
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a fluorenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one typically involves the reaction of fluorenone with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the palladium-catalyzed Sonogashira coupling reaction, where fluorenone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the fluorenone moiety.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of the fluorenone structure.
Uniqueness
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is unique due to the combination of the fluorenone and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
922168-03-4 |
|---|---|
Fórmula molecular |
C18H16OSi |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
Clave InChI |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
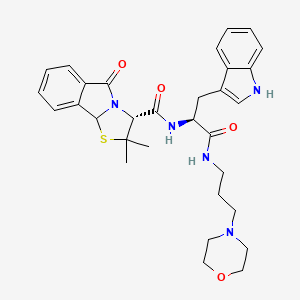

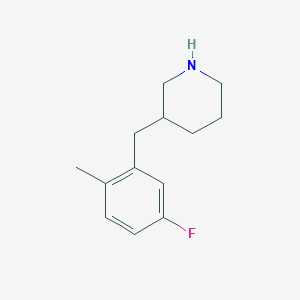
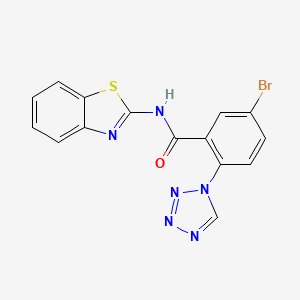
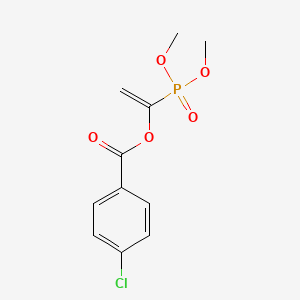
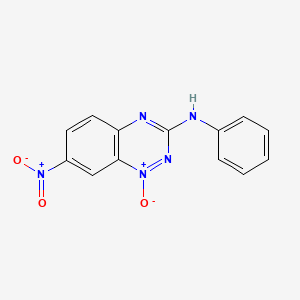
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
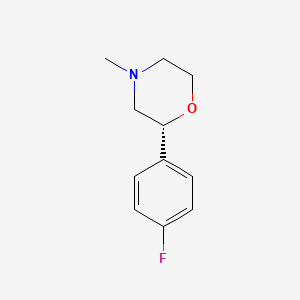
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
